molecular formula C14H13Cl2NO2S B7602959 N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide

N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B7602959
M. Wt: 330.2 g/mol
InChI Key: WAABHKUHBNXTPS-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring substituted with two methyl groups and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dichloroaniline with 3,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products:

    Substitution: Formation of N-alkyl or N-acyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Chemistry: N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities with potential biological activities.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antimicrobial properties. It is also investigated for its role in inhibiting specific enzymes or pathways in pathogenic organisms.

Industry: The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the formulation of drugs and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition.

Comparison with Similar Compounds

  • N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide
  • N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide
  • N-(2,5-dichlorophenyl)-3-methylbenzenesulfonamide

Comparison: N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The position and number of methyl groups can affect the compound’s ability to interact with molecular targets, thereby altering its efficacy and potency compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-9-3-5-12(7-10(9)2)20(18,19)17-14-8-11(15)4-6-13(14)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAABHKUHBNXTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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